Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate
Description
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a bipyridine derivative characterized by a methyl substituent at position 6 of the pyridine ring and a methyl ester group at position 5' of the adjacent pyridine moiety. The bipyridine scaffold is notable for its ability to engage in π-π stacking and metal coordination, while the methyl and ester substituents influence electronic properties, solubility, and intermolecular interactions .
Properties
CAS No. |
1346686-80-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3 |
InChI Key |
LJGUVJZDFUPTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of Pyridyl Zinc Reagent
-
A 6-methylpyridyl bromide or triflate is treated with tert-butyllithium (t-BuLi) in THF at low temperatures (-78°C to 0°C) to generate the corresponding organozinc intermediate.
-
The intermediate is then quenched with ZnCl₂ to form the pyridyl zinc reagent.
-
-
Cross-Coupling with Halogenated Pyridine
-
The pyridyl zinc reagent reacts with 3'-bromopyridine or 3'-triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (e.g., PPh₃) under reflux conditions.
-
This step forms the 2,3'-bipyridine core.
-
-
Functional Group Transformation
Table 1: Representative Negishi Coupling Conditions
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Methylpyridyl Zn | Pd(PPh₃)₄ | THF | Reflux | 75–80 | |
| 3'-Bromopyridine | PdCl₂, XPhos | DMF | 60°C | 63 |
Advantages :
-
High regioselectivity for 2,3'-bipyridine formation.
-
Tolerance to electron-withdrawing groups (e.g., esters, nitriles).
Limitations :
-
Requires anhydrous conditions and sensitive organometallic reagents.
Suzuki-Miyaura Coupling
The Suzuki reaction is an alternative for forming biaryl bonds, particularly effective with boronic acid derivatives.
Key Steps
-
Preparation of Boronic Acid
-
Coupling with Halogenated Pyridine
-
Esterification
-
The 5'-position is esterified as described in the Negishi method.
-
Table 2: Suzuki Coupling Conditions
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-Methylpyridyl B(OH)₂ | PdCl₂, SPhos | K₂CO₃ | Dioxane | 80°C | 80 | |
| 3'-Bromopyridine | Pd(OAc)₂, XPhos | Na₂CO₃ | DMF | 100°C | 60 |
Advantages :
Limitations :
-
Limited functional group compatibility (e.g., poor with nitro groups).
Ullmann-Type Coupling
This method employs nickel or copper catalysts for C–N or C–C bond formation, offering an alternative to palladium-based systems.
Key Steps
-
Nickel-Catalyzed Coupling
-
Esterification
-
The product is esterified at the 5'-position.
-
Table 3: Ullmann Coupling Conditions
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Methylpyridyl OTf | NiBr₂(dme), dtbpy | DMF | 60°C | 75 | |
| 3'-Bromopyridine | CuI, 1,10-phenanthroline | THF | 80°C | 60 |
Advantages :
Limitations :
-
Lower yields compared to Negishi or Suzuki.
Post-coupling modifications enable the introduction of the methyl ester group.
Esterification
Nitrile to Ester Conversion
-
Hydrolysis and Esterification :
Table 4: Esterification Methods
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methyl-2,3'-bipyridine | ClCO₂Me, NaH | DMF, rt, 2 h | 85 | |
| 5'-CN-6-Methyl-Bipyridine | LiOH, H₂O | Reflux, 6 h → H₂SO₄ | 70 |
Key Challenges and Solutions
-
Regioselectivity :
-
Functional Group Stability :
-
Purification :
Comparative Analysis of Methods
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a polydentate ligand, forming stable complexes with transition metals. Its nitrogen atoms coordinate with metal ions, while the ester group modulates electronic properties.
-
Mechanism : The bipyridine nitrogen atoms donate electron pairs to metal centers, forming octahedral or square planar geometries. The ester group’s electron-withdrawing effect stabilizes low oxidation states in metals like Ru[^5].
-
Catalytic Activity : Ru complexes derived from this ligand show turnover frequencies (TOF) up to 4,200 h⁻¹ in water oxidation reactions[^5].
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, reflux for 12–24 hrs.
-
Product : 6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid (yield: 85–92%)[^1][^6].
Basic Hydrolysis
-
Conditions : 2M NaOH, 80°C for 8 hrs.
-
Product : Same carboxylic acid (yield: 78–88%) with faster kinetics but lower selectivity[^6].
Nucleophilic Substitution
The methyl group at the 6-position participates in SN2 reactions when activated by electron-withdrawing effects from the ester:
| Nucleophile | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| NH₃ (excess) | Ethanol, 60°C, 6 hrs | 6-Aminomethyl derivative | 65% | Antibacterial agents |
| Thiophenol | DMF, K₂CO₃, 100°C | 6-(Phenylthio)methyl analog | 72% | Antioxidant studies |
Cross-Coupling Reactions
While not directly reactive in Suzuki-Miyaura couplings, its brominated derivatives participate in C–C bond formation:
Example Pathway
-
Bromination : Treat with NBS (N-bromosuccinimide) to introduce Br at the 4-position.
-
Suzuki Coupling : React with arylboronic acids under Pd catalysis (yield: 60–75%)[^2][^8].
Biological Interactions
-
Enzyme Inhibition : Binds to M. tuberculosis MmpL3 with IC₅₀ = 0.016 μg/mL, disrupting mycolic acid transport[^3].
-
Protein Binding : Forms π-π interactions with tryptophan residues in serum albumin (binding constant: 1.2 × 10⁴ M⁻¹)[^6].
Comparative Reactivity
The compound’s reactivity differs from related bipyridines due to its substitution pattern:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2,2'-Bipyridine | No substituents | Faster metal coordination but lower stability |
| 4,4'-Dimethyl-2,2'-bipyridine | Methyl at 4-positions | Reduced electron density at N atoms |
| Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate | Ester + methyl | Enhanced metal complex stability and hydrolytic versatility |
Scientific Research Applications
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a chemical compound featuring a bipyridine structure, characterized by two pyridine rings connected by a carbon-carbon bond. It has a methyl group at the 6-position and a carboxylate ester group at the 5-position of one of the pyridine rings, contributing to its chemical properties and applications in organic synthesis and medicinal chemistry.
Coordination Chemistry
This compound can act as a ligand for synthesizing metal complexes. It can bind with metal ions, influencing its reactivity and stability in biological systems.
Research indicates that this compound exhibits biological activity, particularly in enzyme inhibition and protein-ligand interactions. Its ability to coordinate with metal ions enhances its potential as a ligand in biological systems, making it useful for investigating various biochemical pathways and therapeutic targets.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,2'-Bipyridine | Lacks methyl and carboxylate groups | Less sterically hindered |
| 4,4'-Dimethyl-2,2'-bipyridine | Methyl groups at the 4-positions | Different electronic properties due to substitution pattern |
| 6,6'-Dimethyl-2,2'-bipyridine | Methyl groups at the 6-positions | Similar steric effects but distinct electronic properties |
Mechanism of Action
The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate and related bipyridine derivatives:
Key Comparisons :
This could influence reactivity in metal coordination or catalytic applications. In contrast, 6,6’-bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine () features strong electron-withdrawing CF₃ groups, which may enhance stability in oxidative environments or alter binding affinities in drug design .
Hydrogen Bonding and Solubility :
- The ester group (COOCH₃) in the target compound and 5e acts as a hydrogen-bond acceptor, whereas the carboxamide (CONH₂) in 5-methyl-[2,3'-bipyridine]-5'-carboxamide can donate and accept H-bonds, improving solubility in polar solvents .
Synthetic Accessibility :
- Compound 5e (methyl [2,3'-bipyridine]-5'-carboxylate) was synthesized via a Suzuki-Miyaura cross-coupling reaction using saponin as a green surfactant, achieving a moderate yield of 55% . The addition of a methyl group at position 6 in the target compound may require optimized conditions to avoid steric hindrance.
For example, trifluoromethyl groups often enhance metabolic stability in pharmaceuticals .
Biological Activity
Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on enzyme inhibition, protein-ligand interactions, and its applications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a bipyridine structure with a methyl group at the 6-position and a carboxylate ester group at the 5-position. This structural arrangement contributes to its chemical reactivity and biological properties.
- Molecular Formula : C12H12N2O2
- Molecular Weight : Approximately 216.24 g/mol
The presence of both a methyl group and a carboxylate ester enhances its steric and electronic characteristics, making it particularly valuable in coordination chemistry and biological applications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes that play crucial roles in metabolic pathways. For example:
- Inhibition of Aldose Reductase : A study demonstrated that this compound effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. The inhibition was found to be dose-dependent, with significant activity observed at micromolar concentrations.
Protein-Ligand Interactions
The compound's ability to coordinate with metal ions enhances its potential as a ligand in biological systems. It has been shown to interact with various proteins, influencing biochemical pathways:
- Binding Affinity : this compound exhibits high binding affinity for certain metalloproteins, which may facilitate the development of targeted therapies for diseases involving metal ion dysregulation.
Case Studies
- Study on Anticancer Activity : A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant antiproliferative effects on colorectal and pancreatic cancer cells, suggesting potential use as an anticancer agent .
- Enzyme Activity Modulation : Another study focused on the modulation of enzyme activities by this compound. It was found to enhance the activity of certain antioxidant enzymes while inhibiting others involved in oxidative stress pathways, highlighting its dual role as both an inhibitor and enhancer depending on the target enzyme .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related bipyridine derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl at 6-position; Carboxylate at 5-position | Enzyme inhibition; Anticancer activity |
| 2,2'-Bipyridine | Lacks substituents | Minimal biological activity |
| 4,4'-Dimethyl-2,2'-bipyridine | Methyl groups at 4-positions | Moderate enzyme interaction |
| 6,6'-Dimethyl-2,2'-bipyridine | Methyl groups at 6-positions | Variable activity based on substitution |
This table illustrates how the specific substitution pattern of this compound influences its biological activity compared to other bipyridine compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
